molecular formula C26H29NO2 B563613 (E)-3-Hydroxy Tamoxifen-d5 CAS No. 1185245-32-2

(E)-3-Hydroxy Tamoxifen-d5

Cat. No.: B563613
CAS No.: 1185245-32-2
M. Wt: 392.554
InChI Key: ZQZFYGIXNQKOAV-MACVRGHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-Hydroxy Tamoxifen-d5 (CAS 1185245-32-2) is a pentadeuterated, stable isotope-labeled analog of the tamoxifen metabolite (E)-3-Hydroxy Tamoxifen (Droloxifene). This compound is designed for use as a critical internal standard in quantitative bioanalysis, particularly in liquid chromatography-triple-quadrupole mass spectrometry (LC-MS/MS) methods . Tamoxifen is a well-established Selective Estrogen Receptor Modulator (SERM) used in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer . It functions as a prodrug, requiring metabolic activation by cytochrome P450 enzymes into potent active metabolites like 4-Hydroxytamoxifen and Endoxifen (4-Hydroxy-N-desmethyltamoxifen) to exert its antitumor effects . The quantification of these metabolites is essential for pharmacokinetic studies, understanding the large inter-patient variability in treatment efficacy and toxicity, and for therapeutic drug monitoring . Deuterated internal standards, such as this compound, are indispensable in modern bioanalysis. They possess nearly identical chemical properties to their non-deuterated counterparts but are distinguished by a higher molecular mass. When spiked into biological samples (e.g., plasma or serum) prior to analysis, they correct for losses during sample preparation and, most importantly, for matrix effects and ionization variability in the mass spectrometer, thereby ensuring highly accurate and precise quantification . This compound is offered as a solid and must be stored under refrigerated conditions (2-8°C). It is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1185245-32-2

Molecular Formula

C26H29NO2

Molecular Weight

392.554

IUPAC Name

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+/i1D3,4D2

InChI Key

ZQZFYGIXNQKOAV-MACVRGHVSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3

Synonyms

3-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-d5]phenol;  _x000B_Droloxifene-d5;  E-Droloxifene-d5;  K-060-d5;  K060E-d5;  K 21.060E-d5; 

Origin of Product

United States

Sophisticated Analytical Techniques for the Quantification and Structural Elucidation of E 3 Hydroxy Tamoxifen D5

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific quantification of tamoxifen (B1202) and its metabolites from biological matrices. nih.gov The use of high-resolution mass spectrometry further enhances the accuracy of mass measurements, aiding in the identification of compounds.

Optimization of Electrospray Ionization (ESI) and Fragmentation Patterns

Electrospray ionization (ESI) in the positive ion mode is commonly employed for the analysis of tamoxifen and its derivatives, including (E)-3-Hydroxy Tamoxifen-d5. nih.govnih.gov Optimization of ESI parameters, such as capillary voltage, cone voltage, and desolvation gas flow, is critical to achieve maximal signal intensity and stability.

The fragmentation of the parent ion in the collision cell of a tandem mass spectrometer produces characteristic product ions. For tamoxifen and its metabolites, a common fragmentation pathway involves the cleavage of the dimethylaminoethyl side chain. nih.gov In the case of this compound, the precursor ion (m/z) would be approximately 393, reflecting the mass of the deuterated compound. nih.gov The specific fragmentation patterns are essential for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods, which provide high selectivity and sensitivity for quantification. nih.gov

For instance, in the analysis of tamoxifen and its non-deuterated metabolites, the following MRM transitions have been utilized nih.gov:

Tamoxifen: 372 > 72 (m/z)

N-desmethyl-tamoxifen: 358 > 58 (m/z)

4-hydroxy-tamoxifen: 388 > 72 (m/z)

Endoxifen (B1662132): 374 > 58 (m/z)

For this compound, the precursor ion would be distinct due to the five deuterium (B1214612) atoms, and its fragmentation would be carefully studied to select a unique and stable product ion for quantification.

Quantitative Analysis Using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of tamoxifen and its hydroxylated metabolites. nih.govcaymanchem.comcaymanchem.com An internal standard is a compound with similar physicochemical properties to the analyte, added in a known amount to samples and calibration standards. It helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method. nih.gov

Deuterated standards like this compound are considered the gold standard because they co-elute with the non-deuterated analyte in liquid chromatography and exhibit similar ionization behavior in the mass spectrometer. nih.gov However, due to the mass difference, they can be distinguished by the mass spectrometer. This allows for precise ratiometric quantification.

The use of deuterated internal standards, including various deuterated forms of tamoxifen and its metabolites, has been fundamental in developing robust and validated LC-MS/MS methods for clinical and research applications. nih.gov These methods often involve a simple protein precipitation step followed by direct injection or a liquid-liquid extraction to purify the analytes from the plasma or serum matrix. nih.govnih.gov

Table 1: LC-MS/MS Parameters for Tamoxifen and Metabolite Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Tamoxifen37272 nih.gov
N-desmethyl-tamoxifen35858 nih.gov
4-hydroxy-tamoxifen38872 nih.gov
Endoxifen37458 nih.gov
Hydroxytamoxifen-D5393134 nih.gov

Chromatographic Separation Methodologies for Isomeric and Metabolite Resolution

The chromatographic separation of tamoxifen and its numerous metabolites, including their geometric isomers, presents a significant analytical challenge. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique to address this complexity.

Development of Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC systems utilize columns with sub-2 µm particles, which provide higher resolution, sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). nih.govnih.gov For the analysis of tamoxifen and its metabolites, reversed-phase columns, such as C18, are typically used. nih.govnih.gov

A typical UPLC method involves a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov The gradient allows for the effective separation of compounds with a wide range of polarities, from the parent drug tamoxifen to its more polar hydroxylated metabolites. The use of formic acid helps to promote protonation of the analytes, enhancing their response in positive ESI-MS. nih.gov

Distinction and Quantification of (E)- and (Z)-Isomers of Hydroxylated Metabolites

Tamoxifen and its hydroxylated metabolites, such as 4-hydroxytamoxifen (B85900) and endoxifen, can exist as geometric (E)- and (Z)-isomers. These isomers can have different biological activities, making their individual quantification important. eur.nl The (Z)-isomers are generally the more potent antiestrogenic forms. eur.nl

Achieving chromatographic separation of these isomers is critical for their accurate quantification. eur.nl UPLC, with its high resolving power, is well-suited for this task. The choice of stationary phase and mobile phase composition is crucial for optimizing the separation. Researchers have developed UPLC-MS/MS methods that can baseline separate the (E)- and (Z)-isomers of endoxifen and other hydroxylated metabolites, allowing for their independent quantification. uu.nl This is essential for studies investigating the clinical relevance of each isomer. eur.nlresearchgate.net

Table 2: UPLC Method Parameters for Tamoxifen Metabolite Separation

ParameterConditionReference
ColumnAcquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase AWater with 0.5% formic acid and 2 mM ammonium formate nih.gov
Mobile Phase BAcetonitrile with 0.5% formic acid nih.gov
Flow Rate0.6 mL/min nih.gov
Run Time4.5 min nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Deuterated Analogs

While mass spectrometry is excellent for quantification and providing fragmentation information, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules, including deuterated analogs like this compound.

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For this compound, ¹H NMR (proton NMR) would be used to confirm the positions of the remaining protons and, by their absence, the locations of the deuterium atoms. The integration of the proton signals would also be consistent with the deuteration pattern.

¹³C NMR (carbon NMR) would provide information about the carbon skeleton of the molecule. The signals for the carbons directly attached to deuterium would be split into multiplets due to C-D coupling, providing further confirmation of the deuteration sites.

In Vitro and Ex Vivo Metabolic Studies Employing E 3 Hydroxy Tamoxifen D5

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Alpha-Hydroxylation Pathways

The substitution of hydrogen with its heavier, stable isotope deuterium at a site of metabolic attack can significantly slow down the rate of bond cleavage, an event known as the Deuterium Kinetic Isotope Effect (KIE). nih.govjuniperpublishers.com The carbon-deuterium (C-D) bond is more stable and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break. nih.gov This principle has been applied to the study of tamoxifen (B1202) metabolism, particularly the α-hydroxylation pathway, which is considered a critical step in its bioactivation to genotoxic species. oup.comoup.com

Enzymatic Reaction Kinetics in Microsomal and Recombinant Enzyme Systems

In vitro studies using rat liver microsomes have provided direct evidence of a substantial KIE in the α-hydroxylation of tamoxifen. When an equimolar mixture of tamoxifen and its [D5-ethyl]-analogue was incubated with rat liver microsomes, a significant difference in the formation of their respective α-hydroxylated metabolites was observed. nih.govoup.com Analysis revealed a ratio of approximately 3:1 between the unlabeled α-hydroxytamoxifen and the D4-labeled α-hydroxytamoxifen (which results from the loss of one deuterium atom during the reaction). nih.govoup.com This demonstrates a large isotope effect for this specific metabolic process, indicating that the cleavage of the C-H bond at the α-carbon is a rate-determining step in the reaction. juniperpublishers.comnih.govoup.com

SystemSubstrate MixtureMetabolite Ratio (Unlabeled:Labeled)Implied Kinetic Isotope EffectReference
Rat Liver MicrosomesTamoxifen & [D5-ethyl]-tamoxifen~3:1 (α-hydroxytamoxifen : α-hydroxy-d4-tamoxifen)Large nih.gov, oup.com

Impact of Deuteration on Cytochrome P450 (CYP)-Mediated Metabolism

The metabolism of tamoxifen is complex, involving multiple cytochrome P450 (CYP) enzymes. nih.gov The primary pathways are N-demethylation, predominantly catalyzed by CYP3A4, and 4-hydroxylation, mainly mediated by CYP2D6. unil.cheur.nl The α-hydroxylation pathway is also mediated by CYP enzymes. oup.comoup.com

Crucially, studies with [D5-ethyl]-tamoxifen have shown that the KIE is highly specific to the α-hydroxylation pathway. While the formation of α-hydroxylated metabolites was significantly reduced due to deuteration of the ethyl group, the formation of other primary metabolites, such as N-desmethyltamoxifen and 4-hydroxytamoxifen (B85900), was not depleted in their deuterated forms. nih.govoup.com This indicates that deuteration at the ethyl group selectively slows down CYP-mediated α-hydroxylation without significantly affecting the other major metabolic routes of N-demethylation or aromatic (4-position) hydroxylation. nih.govoup.com This metabolic shunting away from the α-hydroxylation pathway accounts for the reduced genotoxicity observed with [D5-ethyl]-tamoxifen. juniperpublishers.comnih.gov

Metabolic PathwayKey EnzymesEffect of Ethyl-Group DeuterationReference
α-Hydroxylation CYP enzymesSignificantly Decreased (Large KIE) nih.gov, oup.com
N-Demethylation CYP3A4/5No significant change nih.gov, oup.com
4-Hydroxylation CYP2D6No significant change nih.gov, oup.com

Identification and Characterization of Subsequent Metabolic Products

The use of stable isotope-labeled compounds like (E)-3-Hydroxy Tamoxifen-d5 is a powerful tool for metabolite identification. The distinct mass signature of the deuterated analogue and its metabolites allows for their unambiguous detection and structural elucidation, even when they are present at very low concentrations.

Formation of Alpha-Hydroxytamoxifen (B13999) N-Oxide and Alpha-Hydroxy-N-Desmethyltamoxifen

The metabolic investigation of [D5-ethyl]-tamoxifen in rat liver microsomes not only confirmed the KIE but also led to the discovery of further downstream metabolites of the α-hydroxylation pathway. nih.govoup.com The loss of a single deuterium atom during α-hydroxylation results in a D4-labeled metabolite, providing a unique mass spectrometric handle. This enabled the confident identification of two additional metabolites: α-hydroxytamoxifen N-oxide and α-hydroxy-N-desmethyltamoxifen . nih.govoup.com The latter was identified as a novel metabolite of tamoxifen at the time of the study. nih.gov The formation of these metabolites demonstrates that α-hydroxytamoxifen can undergo further biotransformation through N-oxidation and N-demethylation, pathways that are well-established for the parent tamoxifen molecule. oup.com

Phase II Conjugation Pathways (Glucuronidation, Sulfation) of Deuterated Metabolites

Following Phase I oxidative metabolism, tamoxifen and its hydroxylated metabolites are subject to Phase II conjugation reactions to increase their water solubility and facilitate excretion. nih.govplos.org The primary conjugation pathways are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). plos.orginvivochem.com

Sulfation: The sulfation of α-hydroxytamoxifen is of particular toxicological interest as it is considered a bioactivation step. nih.gov Studies have shown that human hydroxysteroid sulfotransferase SULT2A1 can catalyze the sulfation of (E)-α-hydroxytamoxifen, leading to a reactive ester that can form DNA adducts. nih.govnih.gov

Glucuronidation: Glucuronidation is a major detoxification pathway for tamoxifen's hydroxylated metabolites. nih.gov Various UGT enzymes are involved in the conjugation of tamoxifen metabolites. plos.orgnih.gov While direct studies on the conjugation of deuterated α-hydroxylated metabolites are limited, deuterated standards, including tamoxifen-d5 N-β-D-glucuronide, are routinely used for the quantification of these conjugation pathways in patient samples, confirming their relevance. plos.orgplos.orgresearchgate.net Deuteration on the ethyl group is not expected to exert a significant KIE on the conjugation reactions occurring at the distant hydroxyl or N-oxide functional groups.

Conjugation PathwayKey EnzymesRelevance to α-HydroxytamoxifenReference
Sulfation SULT2A1Bioactivation to a reactive, DNA-binding metabolite nih.gov, nih.gov, nih.gov
Glucuronidation UGTs (e.g., UGT1A4, UGT2B7)Detoxification and elimination pathway plos.org, nih.gov, plos.org, nih.gov

Comparative Biotransformation Studies Across Different Biological Matrices

The metabolic activation of tamoxifen via α-hydroxylation shows significant variability across different species and biological systems. In vitro comparative studies using hepatocytes from different species have been instrumental in understanding these differences.

Incubations of tamoxifen with primary hepatocytes have shown that the capacity to form α-hydroxytamoxifen follows a distinct rank order: rat > mouse >> human . oup.comoup.com This species-dependent difference in the extent of α-hydroxylation correlates directly with the levels of tamoxifen-DNA adducts formed, which also follow the same rat > mouse >> human pattern. oup.com In cultured human hepatocytes, the formation of α-hydroxytamoxifen from tamoxifen is extremely low, and consequently, DNA adduct levels are often undetectable or significantly lower than in rat hepatocytes. oup.comoup.com These findings from in vitro systems are critical for contextualizing the results from animal models and assessing potential human relevance.

Biological MatrixSpeciesExtent of α-HydroxylationResulting DNA Adduct LevelsReference
Hepatocytes RatHighHigh oup.com, oup.com
Hepatocytes MouseModerateModerate oup.com, oup.com
Hepatocytes HumanVery Low / UndetectableVery Low / Undetectable oup.com, oup.com
Liver Microsomes RatReadily DetectedN/A nih.gov, oup.com
Liver Homogenate HumanDetectedN/A nih.gov

Metabolism in Primary Hepatocyte Cultures (e.g., Rat, Mouse)

Primary hepatocyte cultures are a fundamental in vitro model for studying hepatic metabolism, as they closely mimic the enzymatic activities of the liver. The metabolism of tamoxifen and its derivatives, including hydroxylated and deuterated forms, has been extensively investigated using hepatocytes from various species, primarily rats and mice.

Studies involving the incubation of tamoxifen with rat liver microsomes have identified several major polar metabolites, including N-oxide, N-desmethyl, and 4-hydroxy derivatives. nih.gov When primary cultures of rat and mouse hepatocytes are treated with tamoxifen, DNA adducts are readily detected, indicating metabolic activation to genotoxic species. oup.com A pivotal pathway in this activation is α-hydroxylation. researchgate.netnih.gov The use of deuterated analogs, such as [D5-ethyl]tamoxifen, has been instrumental in confirming the significance of this pathway. The deuterium isotope effect, stemming from the greater bond energy of the C-D bond compared to the C-H bond, leads to a reduced rate of metabolism at the deuterated site. nih.gov This effect has been observed as a lower yield of DNA adducts in the livers of rats treated with D5-tamoxifen compared to the non-deuterated compound. nih.gov

Specifically, for this compound, while direct quantitative data from primary hepatocyte studies is not extensively available in the public domain, the metabolic fate can be inferred from studies on similar compounds. It is anticipated that this compound would undergo further metabolism in rat and mouse hepatocytes. The primary metabolic transformations would likely involve N-demethylation and potentially further hydroxylation or conjugation reactions. The presence of the deuterium label on the ethyl group would be expected to slow down any further metabolism at that position, a phenomenon that has been demonstrated with [D5-ethyl]tamoxifen. nih.govnih.gov

The table below summarizes the expected primary metabolites of this compound based on known metabolic pathways of tamoxifen in rat and mouse hepatocytes.

Parent CompoundSpeciesKey Metabolic PathwayExpected Primary Metabolites
This compoundRatN-demethylation(E)-3-Hydroxy-N-desmethyl Tamoxifen-d5
GlucuronidationThis compound Glucuronide
This compoundMouseN-demethylation(E)-3-Hydroxy-N-desmethyl Tamoxifen-d5
SulfationThis compound Sulfate

This table is illustrative and based on established tamoxifen metabolic pathways. Specific quantitative data for this compound metabolism in hepatocytes requires further targeted research.

Analysis of Metabolic Profiles in Biological Fluids and Tissues (e.g., Plasma, Liver)

Ex vivo analysis of biological fluids and tissues provides a snapshot of the metabolic processes occurring in a whole organism. Following administration of tamoxifen to rats, a multitude of metabolites have been identified in plasma and various tissues. nih.gov These include N-desmethyltamoxifen, N-didesmethyltamoxifen, 4-hydroxytamoxifen, and tamoxifen-N-oxide. nih.gov Notably, tissue concentrations of tamoxifen and its metabolites, particularly in the liver, can be significantly higher than in serum. nih.gov

The use of deuterated standards, such as (Z)-4-hydroxytamoxifen-d5, is crucial for the accurate quantification of tamoxifen and its metabolites in biological samples via techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net While specific ex vivo metabolic profiles for this compound are not widely published, studies with other deuterated tamoxifen analogs provide a strong basis for prediction. For instance, after administration of [D5-ethyl]tamoxifen to rats, a significant deuterium isotope effect was observed in the formation of α-hydroxytamoxifen, confirming this as a major metabolic activation pathway. nih.gov

In a hypothetical ex vivo study with this compound administered to rats or mice, one would expect to detect the parent compound and its metabolites in plasma and liver tissue. The metabolic profile would likely be dominated by the parent compound and its N-demethylated and conjugated derivatives. The deuterium label would serve as a stable isotopic tracer, facilitating the differentiation of the administered drug and its metabolites from endogenous compounds and any non-deuterated tamoxifen that might be co-administered in metabolic interaction studies.

The following table illustrates a hypothetical metabolic profile of this compound in rat plasma and liver, based on known tamoxifen distribution and metabolism.

Biological MatrixCompoundExpected Relative Concentration
Rat Plasma This compoundHigh
(E)-3-Hydroxy-N-desmethyl Tamoxifen-d5Moderate
This compound GlucuronideLow to Moderate
Rat Liver This compoundVery High
(E)-3-Hydroxy-N-desmethyl Tamoxifen-d5High
This compound GlucuronideModerate

This table presents a hypothetical profile based on general knowledge of tamoxifen pharmacokinetics. Actual concentrations would depend on various experimental factors.

Mechanistic Investigations into Genotoxicity and Dna Adduct Formation Mediated by Alpha Hydroxylated Tamoxifen Metabolites, Informed by E 3 Hydroxy Tamoxifen D5

Elucidation of Reactive Electrophilic Intermediates Derived from Alpha-Hydroxylation

The genotoxicity of tamoxifen (B1202), a widely used selective estrogen receptor modulator, is not caused by the parent compound itself but rather by its metabolic activation to reactive electrophilic intermediates. A crucial step in this activation pathway is the hydroxylation of the ethyl side chain at the alpha-carbon position, a process known as alpha-hydroxylation. oup.comscispace.comnih.gov This metabolic step, primarily catalyzed by cytochrome P450 enzymes, particularly the CYP3A subfamily in humans, converts tamoxifen into alpha-hydroxytamoxifen (B13999). oup.comacs.org

While alpha-hydroxytamoxifen itself has weak DNA binding activity, it serves as a precursor to a more potent reactive species. oup.com Further metabolism, specifically O-sulfonation of the hydroxyl group, is thought to generate a highly reactive and unstable carbocation. oup.comdovepress.com This electrophilic carbocation is capable of attacking nucleophilic sites in DNA, leading to the formation of covalent DNA adducts. oup.comdovepress.com The formation of this carbocation is considered a key event in the initiation of tamoxifen-induced genotoxicity. oup.com

In addition to the carbocation, other reactive intermediates have been proposed, such as a quinone methide derived from the oxidation of 4-hydroxytamoxifen (B85900), another major metabolite. oup.com This quinone methide can also react with DNA to form adducts. However, the alpha-hydroxylation pathway leading to a carbocation is considered a major route for the formation of the predominant DNA adducts observed in rat liver. oup.com The involvement of N-demethylation in conjunction with alpha-hydroxylation creates a more complex pattern of adduct formation. oup.com

Assessment of Reduced Genotoxicity Attributed to Deuterium (B1214612) Isotope Effects

The critical role of alpha-hydroxylation in tamoxifen's genotoxicity has been further elucidated through studies utilizing deuterium-labeled tamoxifen analogues, such as (E)-3-Hydroxy Tamoxifen-d5 and [D5-ethyl]-tamoxifen. The substitution of hydrogen atoms with deuterium at the alpha-position of the ethyl group introduces a kinetic isotope effect, which slows down the rate of C-H bond cleavage during metabolism. nih.govcdnsciencepub.com

This reduced rate of alpha-hydroxylation directly translates to a decrease in the formation of the reactive electrophilic intermediates responsible for DNA damage. nih.govtandfonline.com Consequently, tamoxifen deuterated at the alpha-position exhibits significantly lower genotoxicity compared to its non-deuterated counterpart. nih.govcdnsciencepub.com

Experimental evidence from both in vivo and in vitro studies supports this hypothesis. In female Fischer rats, administration of [D5-ethyl]-tamoxifen resulted in a 1.7- to 2.5-fold reduction in the levels of hepatic DNA adducts compared to tamoxifen. nih.gov Similarly, in vitro studies using human MCL-5 cells, which are metabolically competent, showed a 2- to 3-fold decrease in the induction of micronuclei following treatment with [D5-ethyl]-tamoxifen compared to tamoxifen. nih.govtandfonline.com These findings strongly implicate alpha-hydroxylation of the ethyl group as a major pathway for the metabolic activation of tamoxifen to a liver carcinogen. nih.gov

Effect of Deuteration on Tamoxifen Genotoxicity
CompoundExperimental SystemEndpointReduction in Genotoxicity vs. TamoxifenReference
[D5-ethyl]-tamoxifenFemale Fischer rats (in vivo)Hepatic DNA adducts1.7- to 2.5-fold nih.gov
[D5-ethyl]-tamoxifenMCL-5 human cells (in vitro)Micronuclei induction2- to 3-fold nih.govtandfonline.com

Applications of E 3 Hydroxy Tamoxifen D5 in Preclinical Research Models and Mechanistic Drug Discovery

Probing Metabolic Stability and Clearance Mechanisms in Research Models

The metabolic fate of tamoxifen (B1202) is complex, involving multiple cytochrome P450 (CYP) enzymes and phase II conjugation pathways that significantly influence its efficacy and safety profile. (E)-3-Hydroxy Tamoxifen-d5 is instrumental in studies designed to elucidate these pathways for its non-deuterated counterpart, droloxifene, and other related metabolites.

In preclinical research models, such as human liver microsomes (HLMs) or in vivo animal models, understanding metabolic stability is crucial. Researchers use these systems to determine the rate at which a compound is metabolized. In such experiments, this compound is added at a known concentration to biological samples (e.g., plasma, tissue homogenates) as an internal standard before sample processing. researchgate.netmdpi.comnih.gov This allows for precise and accurate quantification of the non-labeled metabolite by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govunil.ch

Key metabolic reactions for tamoxifen and its hydroxylated metabolites include further oxidation and glucuronidation. For instance, 3-hydroxytamoxifen can be further hydroxylated to form a catechol derivative, a reaction catalyzed by enzymes like CYP3A and CYP2D6. fda.gov Subsequently, these phenolic metabolites are often targeted by phase II enzymes for glucuronidation, which increases their water solubility and facilitates their excretion from the body. By using this compound as a standard, researchers can accurately track the depletion of the parent compound and the formation of its various metabolites over time, thereby calculating metabolic rates and identifying the primary clearance mechanisms. nih.govcambridge.org

Table 1: Example Data from a Metabolic Stability Assay in Human Liver Microsomes

Time (minutes)Concentration of (E)-3-Hydroxy Tamoxifen (ng/mL)Percent Remaining
0100.0100%
585.285.2%
1561.561.5%
3038.738.7%
6014.114.1%
This table represents hypothetical data illustrating the type of information generated in metabolic stability studies where this compound would be used as an internal standard for quantification.

Utilization in Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Experimental Systems

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to understand the relationship between a drug's concentration in the body over time (PK) and its observed effect (PD). The foundation of any robust PK/PD model is high-quality concentration-time data. unil.ch

This compound is essential for generating this data for its non-labeled analog. In preclinical PK studies, an animal model is administered (E)-3-hydroxy tamoxifen, and biological samples are collected at various time points. This compound is added to these samples to serve as an internal standard for LC-MS/MS analysis. researchgate.netnih.gov This ensures that any variability or loss during sample extraction and analysis is corrected for, yielding highly accurate measurements of the drug's concentration.

These precise concentration data are then used to construct PK models that define key parameters such as absorption, distribution, metabolism, and excretion (ADME). This information is subsequently linked to pharmacodynamic endpoints, such as tumor growth inhibition or changes in biomarker levels in experimental cancer models, to build a comprehensive PK/PD model. Such models are invaluable for understanding dose-response relationships and predicting the behavior of the drug in different biological systems.

Table 2: Key Pharmacokinetic Parameters Determined Using Data from Assays Standardized with this compound

ParameterDescriptionExample Value
CmaxMaximum observed plasma concentration50 ng/mL
TmaxTime to reach maximum concentration4 hours
AUCArea under the concentration-time curve600 ng·h/mL
Elimination half-life8 hours
CLClearance1.2 L/h/kg
This table contains representative pharmacokinetic parameters. The accurate determination of these values relies on precise quantification methods using internal standards like this compound.

Contribution to Structure-Activity Relationship (SAR) Studies of Tamoxifen Metabolites in vitro

The two primary monohydroxylated metabolites are 4-hydroxytamoxifen (B85900) (4-OHT) and 3-hydroxytamoxifen (3-OHT). Comparative studies have shown that both metabolites bind to the estrogen receptor with significantly higher affinity than the parent drug, tamoxifen. nih.gov However, their relative potencies and profiles can differ. Studies have demonstrated that 3-hydroxytamoxifen binds with high affinity to the ER and possesses potent antiestrogenic activity, sometimes showing a more favorable profile with less estrogenic (agonistic) activity compared to tamoxifen and 4-hydroxytamoxifen in certain models. nih.govnih.gov

In these in vitro SAR studies, which often involve competitive binding assays or cell proliferation assays (e.g., in MCF-7 breast cancer cells), this compound serves as an indispensable analytical tool. researchgate.net It can be used as a stable-labeled tracer or as an internal standard to precisely quantify the concentrations of the non-labeled 3-OHT being tested, ensuring that comparisons of biological activity are based on accurate concentration data. This precision is critical when differentiating the subtle but significant effects resulting from minor structural modifications.

Table 3: Comparative Estrogen Receptor Binding Affinities of Tamoxifen Metabolites

CompoundRelative Binding Affinity (RBA) % (Estradiol = 100%)Reference
Estradiol100 researchgate.net
Tamoxifen0.2 - 0.3 researchgate.net
(Z)-4-Hydroxytamoxifen~50 - 100
(E)-3-Hydroxytamoxifen1.5 - 3.3 researchgate.net
This table compiles representative data from scientific literature. This compound is used to ensure accurate quantification in the assays that generate such data.

Exploration in Cre-recombinase Inducible Gene Expression Systems (as a deuterated analog)

The Cre-ER system is a powerful tool in genetic engineering that allows for temporal control of gene expression in mice. In this system, the Cre recombinase enzyme is fused to a mutated ligand-binding domain (LBD) of the estrogen receptor. This fusion protein remains inactive in the cytoplasm until an appropriate ligand binds to the LBD, causing it to translocate to the nucleus and excise or invert DNA sequences flanked by loxP sites.

The most commonly used ligand to activate Cre-ER systems is (Z)-4-hydroxytamoxifen (4-OHT), due to its high binding affinity for the mutated ER-LBD and its relatively low systemic estrogenic activity. While this compound is not the standard inducer, its properties as a deuterated analog highlight an important area of exploration. The substitution of hydrogen with deuterium (B1214612) atoms can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer biological half-life for the deuterated compound compared to its non-deuterated counterpart.

Therefore, deuterated analogs of tamoxifen metabolites could be explored in Cre-ER systems to potentially achieve a more sustained or prolonged activation of Cre recombinase from a single administration. This could be advantageous in fate-mapping studies or experiments where a longer window of gene recombination is desired without repeated dosing. The use of this compound would allow researchers to precisely measure its concentration and persistence in target tissues, like the brain, and correlate it with the extent and duration of Cre-mediated recombination, thereby refining the control over these powerful genetic tools.

Future Research Directions and Translational Perspectives for Deuterated Tamoxifen Metabolites

Development of Next-Generation Deuterated Probes for Drug Metabolism Research

The use of isotopically labeled compounds as probes has been a cornerstone of drug metabolism research. Deuterated analogs, such as [D5-ethyl]tamoxifen, have been instrumental in elucidating the metabolic pathways of the parent drug. nih.gov These probes allow for the differentiation between the parent compound and its metabolites, as well as between different metabolic pathways. nih.gov The loss or retention of deuterium (B1214612) atoms during metabolism provides crucial information about the enzymatic reactions involved. nih.gov

Future research will focus on the development of "next-generation" deuterated probes with enhanced capabilities. This includes the design of probes with deuterium substitution at multiple, specific sites to simultaneously investigate several metabolic routes. Such multi-labeled probes could provide a more comprehensive picture of the intricate metabolic network of tamoxifen (B1202) in a single experiment.

Furthermore, the development of deuterated probes that are also fluorescently tagged could enable real-time visualization of metabolic processes within living cells. These dual-functional probes would be invaluable for studying the subcellular localization of drug metabolism and the dynamics of metabolite transport. The insights gained from these advanced probes will be critical for understanding inter-individual variability in drug response and for the development of personalized medicine strategies. researchgate.net

Advanced Computational Chemistry Approaches for Predicting Deuterium Isotope Effects

The therapeutic and research utility of deuterated compounds is largely dependent on the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when a hydrogen atom is replaced by a deuterium atom. nih.gov Predicting the magnitude of the KIE for specific metabolic reactions is crucial for the rational design of deuterated drugs with improved properties. researchgate.netwikipedia.org

Advanced computational chemistry methods are emerging as powerful tools for the accurate prediction of KIEs. numberanalytics.com Techniques such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are being employed to model the transition states of enzymatic reactions and calculate the resulting isotope effects. numberanalytics.comnumberanalytics.com DFT allows for the calculation of the electronic structure of molecules, providing insights into bond strengths and reaction energetics. rsc.orgresearchgate.netchemrxiv.org QM/MM methods, on the other hand, enable the study of enzymatic reactions in their complex biological environment by treating the reactive center with high-level quantum mechanics and the surrounding protein and solvent with more computationally efficient molecular mechanics. nih.govmdpi.com

Future research in this area will focus on refining these computational models to improve their predictive accuracy. This includes the development of more sophisticated force fields for the MM part of the calculations and the use of machine learning algorithms to accelerate the exploration of potential energy surfaces. numberanalytics.comrutgers.edu The ability to reliably predict how deuteration at specific positions in the tamoxifen molecule will affect its metabolism by various cytochrome P450 enzymes will be a significant advancement in the field of drug design and development. acs.org

Computational MethodDescriptionApplication in Predicting Deuterium Isotope Effects
Density Functional Theory (DFT) A quantum mechanical method used to investigate the electronic structure of many-body systems.Calculates vibrational frequencies of reactants and transition states for both deuterated and non-deuterated species to predict KIEs. numberanalytics.comnumberanalytics.com
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats a small, reactive part of a system with quantum mechanics and the larger surrounding environment with molecular mechanics.Models enzyme-substrate interactions and reaction pathways to provide accurate predictions of KIEs in a biological context. nih.gov
Path Integral Simulations A statistical mechanical method based on the path integral formulation of quantum mechanics.Accounts for nuclear quantum effects, such as tunneling, which can be significant for hydrogen/deuterium transfer reactions. nih.govmdpi.com

Integration of Isotopic Labeling in Systems Biology and Metabolomics Research

Systems biology and metabolomics aim to provide a holistic understanding of biological systems by studying the interactions between various components, including genes, proteins, and metabolites. rsc.org Stable isotope labeling, including the use of deuterated compounds, is a powerful technique in these fields for tracing metabolic pathways and quantifying metabolic fluxes. numberanalytics.comresearchgate.net The introduction of a deuterated tracer like (E)-3-Hydroxy Tamoxifen-d5 into a biological system allows for the tracking of its conversion into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com

Future research will see a deeper integration of isotopic labeling with multi-omics approaches. For instance, combining metabolomics data from deuterated tamoxifen studies with transcriptomic and proteomic data can reveal how genetic variations in metabolic enzymes, such as CYP2D6, affect the metabolic fate of tamoxifen and its metabolites. unicancer.frmdpi.comnih.gov This integrated approach can help to identify novel biomarkers for predicting drug response and toxicity.

Furthermore, the application of non-targeted stable isotope labeling analysis is a promising future direction. rsc.org This approach allows for the discovery of previously unknown metabolic pathways and byproducts of tamoxifen. Recent studies have already demonstrated the utility of isotope tracing in understanding the impact of the gut microbiome on tamoxifen pharmacokinetics, revealing a new layer of complexity in its metabolism. unicancer.fr Single-cell metabolomics is another emerging frontier where isotopic labeling can be used to study metabolic heterogeneity within a population of cells, providing insights into the development of drug resistance. nih.gov

Expanding the Utility of Deuterated Tamoxifen Analogs in Investigational Oncology and Endocrine Research

The development of deuterated tamoxifen analogs has significant potential to advance both oncology and endocrine research. One of the key findings from early studies was that deuteration of the ethyl group of tamoxifen, as in [D5-ethyl]tamoxifen, significantly reduced its genotoxicity. nih.govrutgers.edu This is attributed to a large isotope effect for the α-hydroxylation pathway, which is believed to be responsible for the formation of DNA-reactive metabolites. nih.gov This finding opens up avenues for developing safer tamoxifen-based therapies with a reduced risk of secondary cancers, such as endometrial cancer. dovepress.com

In investigational oncology, deuterated tamoxifen analogs could be used to overcome drug resistance, a major challenge in cancer therapy. researchgate.net By altering the metabolic profile, deuteration can shift the balance towards the formation of more potent antiestrogenic metabolites like endoxifen (B1662132) or reduce the production of metabolites that contribute to resistance. Deuterated analogs with improved pharmacokinetic properties, such as a longer half-life, could also lead to more consistent drug exposure and enhanced therapeutic efficacy. dovepress.com

In endocrine research, deuterated tamoxifen metabolites can serve as valuable tools to probe the structure and function of the estrogen receptor (ER). mdpi.com The differential interaction of deuterated versus non-deuterated metabolites with the ER could provide insights into the molecular mechanisms of ER activation and antagonism. This knowledge is crucial for the design of next-generation SERMs and selective estrogen receptor degraders (SERDs) with improved efficacy and side-effect profiles for the treatment of breast cancer and other endocrine-related disorders. chemrxiv.org

Research AreaApplication of Deuterated Tamoxifen AnalogsPotential Impact
Oncology Development of analogs with reduced genotoxicity.Safer long-term therapies with lower risk of secondary malignancies. rutgers.edu
Oncology Overcoming drug resistance mechanisms.Improved treatment outcomes for patients with resistant tumors. researchgate.net
Oncology Improving pharmacokinetic profiles.More consistent therapeutic drug levels and potentially enhanced efficacy. dovepress.com
Endocrine Research Probing estrogen receptor structure and function.Deeper understanding of ER signaling and mechanisms of drug action. mdpi.com
Endocrine Research Development of novel endocrine therapies.Design of more effective and safer SERMs and SERDs. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the standard analytical methods for verifying the structural integrity and purity of (E)-3-Hydroxy Tamoxifen-d5 in laboratory settings?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and structural confirmation. For chiral purity, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to distinguish between (E)- and (Z)-isomers. Nuclear magnetic resonance (<sup>1</sup>H/<sup>13</sup>C NMR ) is critical for verifying deuterium incorporation at specific positions (e.g., aromatic ring or ethyl side chain) .
  • Data Validation : Cross-reference retention times and fragmentation patterns with non-deuterated standards. Report isotopic purity (>98% deuterium enrichment) using mass spectral data .

Q. How should researchers handle and store this compound to ensure stability in experimental workflows?

  • Protocol : Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). For working solutions in DMSO, aliquot to avoid freeze-thaw cycles and validate stability via LC-MS every 6 months. Use controlled humidity environments (RH <40%) during weighing to prevent hygroscopic degradation .

Q. What in vitro models are appropriate for studying the metabolic pathways of this compound?

  • Experimental Design : Use primary human hepatocytes or liver microsomes to assess CYP2D6-mediated metabolism. Quantify deuterium retention in metabolites (e.g., endoxifen-d5) using high-resolution mass spectrometry (HRMS) . Include negative controls with CYP2D6 inhibitors (e.g., quinidine) to confirm enzyme specificity .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic (PK) studies, and how should these be addressed experimentally?

  • Challenge : Deuterium may alter C-H bond kinetics , affecting metabolic rates (e.g., kcat for hydroxylation).
  • Mitigation : Conduct parallel PK studies with non-deuterated analogs in in vivo models (e.g., Sprague-Dawley rats). Use compartmental modeling to compare clearance rates and adjust for isotopic effects. Validate findings with stable isotope-labeled internal standards .

Q. What strategies resolve contradictions in reported IC50 values for this compound in estrogen receptor (ER) binding assays?

  • Analysis : Evaluate assay conditions:

  • Receptor Source : ERα vs. ERβ isoforms (use recombinant cell lines like MCF-7 for ERα-specific assays).
  • Ligand Competition : Include tamoxifen as a control to normalize non-specific binding.
  • Data Normalization : Apply Schild regression analysis to account for allosteric modulation. Discrepancies >20% require re-evaluation of deuterium’s impact on binding kinetics .

Q. How can researchers optimize synthetic routes for this compound to improve yield and enantiomeric excess (ee)?

  • Synthetic Strategy :

  • Step 1 : Use deuterium gas (D2) for catalytic deuteration of tamoxifen precursors under palladium catalysis.
  • Step 2 : Employ asymmetric hydroxylation with Sharpless epoxidation conditions to favor the (E)-isomer.
  • Quality Control : Monitor ee via chiral supercritical fluid chromatography (SFC) and optimize reaction temperature (40–60°C) to minimize racemization .

Data Management and Publication Guidelines

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in cancer cell lines?

  • Method : Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report 95% confidence intervals and validate assumptions (e.g., normality) via Shapiro-Wilk tests. For incomplete datasets, apply multiple imputation techniques .

Q. How should researchers document and validate unexpected results, such as off-target effects of this compound in kinase inhibition assays?

  • Protocol :

  • Replication : Repeat assays in triplicate using independent batches.
  • Target Profiling : Perform kinome-wide screening (e.g., using KINOMEscan®) to identify off-target interactions.
  • Mechanistic Follow-Up : Use RNA sequencing to correlate kinase inhibition with downstream gene expression changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.